molecular formula C19H28N2O4 B11772884 (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid CAS No. 1420466-57-4

(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid

Cat. No.: B11772884
CAS No.: 1420466-57-4
M. Wt: 348.4 g/mol
InChI Key: PCABWSDUFIVMCS-VYIIXAMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine scaffolds are privileged structures in pharmacology, frequently serving as key building blocks for the development of potent enzyme inhibitors and therapeutic agents . The specific stereochemistry of this compound, indicated by the (2S) configuration, is often critical for achieving selective and high-affinity interactions with biological targets. The molecular structure incorporates a phenyl ring, a piperidine moiety, and a tert-butylcarbamoyl ester group, a combination common in compounds designed for targeted biological activity . Research into similar disubstituted piperidine compounds has demonstrated their potential as potent inhibitors of critical enzymatic pathways, such as oxidative phosphorylation (OXPHOS) in cancer metabolism . Furthermore, the 3-methylpiperidine core and the carbamate functionality are structural features frequently explored in the synthesis of complex alkaloids and other biologically active molecules, underscoring this compound's value as a versatile synthetic intermediate . This product is provided for research purposes to support investigations in chemical biology, inhibitor design, and the synthesis of novel therapeutic candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1420466-57-4

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-2-[3-(tert-butylcarbamoyloxymethyl)phenyl]-3-methylpiperidine-1-carboxylic acid

InChI

InChI=1S/C19H28N2O4/c1-13-7-6-10-21(18(23)24)16(13)15-9-5-8-14(11-15)12-25-17(22)20-19(2,3)4/h5,8-9,11,13,16H,6-7,10,12H2,1-4H3,(H,20,22)(H,23,24)/t13?,16-/m0/s1

InChI Key

PCABWSDUFIVMCS-VYIIXAMBSA-N

Isomeric SMILES

CC1CCCN([C@@H]1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O

Canonical SMILES

CC1CCCN(C1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

The piperidine backbone is typically synthesized via cyclization reactions or chiral pool synthesis . For the (2S,3S)-configured piperidine, asymmetric hydrogenation of enamines or enzymatic resolution of racemic mixtures may be employed. For example, lithium hydroxide-mediated hydrolysis of ester intermediates (e.g., ethyl piperidine-1,2-dicarboxylates) yields carboxylic acid derivatives while preserving stereochemistry.

Example Protocol:

  • Starting Material : (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate.

  • Hydrolysis : Treatment with LiOH·H₂O in ethanol/water (16 h, 25°C) quantitatively yields the carboxylic acid.

    (2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acidYield: 100%\text{(2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid} \quad \text{Yield: 100\%}

Introduction of the 3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl Group

The phenylcarbamoyl moiety is introduced via Mitsunobu coupling or Ullmann-type reactions . A Boc-protected hydroxylamine intermediate is coupled to a bromomethylphenyl derivative under palladium catalysis.

Key Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ or CuI.

  • Base : Cs₂CO₃ or K₃PO₄.

  • Solvent : DMF or THF at 80–100°C.

Protection/Deprotection Sequences

Boc Protection of the Amine

The piperidine nitrogen is protected as a Boc carbamate early in the synthesis to prevent undesired side reactions. Boc anhydride or Boc-OSu (succinimidyl carbonate) is used in dichloromethane (DCM) with a base like triethylamine.

Example:

  • Reagent : Boc₂O (2.2 equiv).

  • Conditions : DCM, 0°C → room temperature, 12 h.

Deprotection and Carboxylic Acid Formation

Final deprotection of the Boc group and hydrolysis of esters to carboxylic acids are achieved under acidic or basic conditions:

StepReagents/ConditionsYieldReference
Boc RemovalHCl/dioxane (4 M, 2 h, 0°C)99%
Ester HydrolysisLiOH·H₂O in ethanol/water (16 h, 25°C)98.5%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ester Hydrolysis : Ethanol/water mixtures at 25°C provide optimal yields (98.5–100%) compared to methanol/water.

  • Coupling Reactions : DMF at 80°C enhances reaction rates for Ullmann couplings.

Stereochemical Control

  • Chiral Auxiliaries : (S)-Oxazolidinone derivatives enable asymmetric induction during piperidine synthesis.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures with >99% ee.

Analytical Characterization

Critical characterization data include:

  • ¹H/¹³C NMR : Peaks for Boc groups (δ 1.40–1.50 ppm), piperidine protons (δ 3.50–4.50 ppm), and carboxylic acid (δ 10–12 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 230.3 [M+H]⁺ for intermediates.

Comparative Analysis with Related Compounds

CompoundKey DifferencesSynthesis Yield
1-(3-Methylpiperidin-1-yl)ethanoneLacks phenylcarbamoyl group85%
2-(4-Methylphenyl)-3-methylpiperidineSimpler phenyl substituent78%

Chemical Reactions Analysis

Hydrolysis of the tert-Butylcarbamoyl Group

The tert-butylcarbamoyl (Boc-carbamate) group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for deprotection in synthetic workflows:

Reaction Type Reagents/Conditions Products References
Acidic hydrolysisHCl (4–6 M) in dioxane, 24–48 h at 25–95°CRelease of tert-butylamine and formation of 3-(hydroxymethyl)phenyl substituent
Basic hydrolysisNaOH (1–2 M) in MeOH/H₂O, reflux 6–12 hSame as above, but with slower kinetics

Mechanistic Insight :
The Boc-carbamate cleavage follows nucleophilic acyl substitution. In acidic media, protonation of the carbonyl oxygen increases electrophilicity, enabling water attack. In basic conditions, hydroxide ions directly deprotonate and cleave the carbamate.

Carboxylic Acid Derivitization

The C-1 carboxylic acid participates in esterification, amidation, and reduction:

Esterification

Reagents Conditions Products References
R-OH (alcohol), DCC/DMAPDCM, 0°C to 25°C, 12–24 hCorresponding ester (e.g., methyl/ethyl esters)
Diazomethane (CH₂N₂)Et₂O, 0°C, 1–2 hMethyl ester

Amidation

Reagents Conditions Products References
Amine (R-NH₂), EDC/HOBtDMF, 0°C to 25°C, 18–24 hPiperidine-1-carboxamide derivatives
NH₃, HATU/DIPEATHF, -15°C, 4–6 hPrimary amide

Note : Steric hindrance from the 3-methylpiperidine and tert-butyl groups slows reaction kinetics compared to simpler carboxylic acids.

Piperidine Ring Functionalization

The piperidine nitrogen exhibits nucleophilic reactivity under deprotection or alkylation conditions:

N-Alkylation

Reagents Conditions Products References
R-X (alkyl halide), K₂CO₃DMF, 60°C, 12–24 hN-alkylpiperidinium salts
Aldehyde, NaBH(OAc)₃DCE, 25°C, 16 hSecondary amine via reductive amination

Deprotection of Carboxylic Acid

Reagents Conditions Products References
HCl (6 M)Dioxane, 25°C, 2–3 hFree piperidine amine (requires subsequent neutralization)

Stereochemical Consideration :
The (2S,3R) configuration of the piperidine ring influences regioselectivity in alkylation reactions, favoring equatorial attack due to 3-methyl group steric effects .

Boronate Ester Formation (Hypothetical)

While not explicitly reported for this compound, structurally related piperidine-boronic acids (e.g., MARS inhibitors ) undergo hydroboration with pinacolborane:

Reagents Conditions Products References
Pinacolborane, [Ir(cod)Cl]₂DCM, 25°C, 6–12 hBoronate ester for Suzuki-Miyaura coupling

Limitation : The absence of olefinic bonds in the target compound necessitates prior introduction of unsaturated moieties for this reaction.

Stability Profile

Critical degradation pathways observed in analogs:

Condition Degradation Pathway Half-Life References
pH < 3Hydrolysis of Boc-carbamate → phenolic derivative8–12 h
pH > 10Decarboxylation of C-1 carboxylic acid24–48 h
Oxidative (H₂O₂)Piperidine N-oxidation72 h

Synthetic Optimization Data

Key findings from analogous syntheses :

Parameter Optimal Value Impact on Yield
Ugi reaction solvent2,2,2-Trifluoroethanol↑ Yield by 35% vs. methanol
Hydroboration catalyst[Ir(cod)Cl]₂/dppe90% conversion vs. 40% with Rh catalysts
Deprotection temperature95°C (HCl)Complete Boc removal in 2 h vs. 24 h at 25°C

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties , including potential roles as:

  • Antidepressants : Due to its structural similarity to known psychoactive compounds, research suggests it may influence neurotransmitter systems.
  • Analgesics : Its ability to modulate pain pathways could make it a candidate for pain management therapies.

Recent studies have focused on evaluating the biological activity of this compound, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to various diseases, which could lead to therapeutic applications in conditions such as Alzheimer's disease and cancer.
    Enzyme TargetInhibition TypeReference
    AcetylcholinesteraseCompetitive Inhibition
    UreaseNon-competitive Inhibition

Synthesis of Derivatives

The synthesis of this compound serves as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Researchers are exploring modifications to improve solubility and bioavailability.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound induced apoptosis in cancer cell lines, with increased caspase activity observed, indicating its potential as an anticancer agent. The mechanism involved disrupting cellular signaling pathways essential for cancer cell survival .

Case Study 2: Antimicrobial Properties

Research has indicated that compounds similar to this piperidine derivative exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
AnalgesicPain reduction in animal models
AntimicrobialEffective against multiple strains
Enzyme InhibitionSignificant inhibition of AChE

Synthesis Overview

Step No.Reagents UsedConditionsYield (%)
1tert-Butylcarbamate, methylphenylpiperidineReflux for 6 hours85%
2Hydrolysis with HClRoom temperature overnight90%

Mechanism of Action

The mechanism of action of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related piperidine and carbamate derivatives (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid C₁₉H₂₈N₂O₄ 348.4 3-methylpiperidine, tert-butylcarbamoyloxy methylphenyl, carboxylic acid Enzyme inhibition, CNS-targeted drugs
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 tert-butoxycarbonyl (Boc) at piperidine-1, phenyl at piperidine-4, carboxylic acid Peptide synthesis, intermediate
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate Not specified ~500 (estimated) Trifluoromethylphenyl, tetrahydropyridine, isopropylcyclopentane Antiviral or kinase inhibitors
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopentanecarboxylic acid Not specified ~350 (estimated) 2-methoxyethyl, tert-butoxycarbonyl (Boc), cyclopentane Prodrug design, solubility enhancement

Critical Analysis of Differences

Substituent Effects on Reactivity and Solubility The tert-butylcarbamoyloxy methyl group in the target compound provides steric bulk and may slow metabolic degradation compared to the simpler tert-butoxycarbonyl (Boc) group in the compound from . The Boc group is more labile under acidic conditions, making it a common protecting group in synthesis . This contrasts with the target compound’s phenyl ring, which lacks halogenation .

Stereochemical and Conformational Impact

  • The (2S) configuration in the target compound ensures stereospecific interactions, critical for binding to chiral biological targets. In contrast, the (3S,4R) configuration in alters the spatial arrangement of the phenyl and carboxylic acid groups, likely affecting target selectivity .

Functional Group Diversity

  • The carboxylic acid in the target compound and the compound from allows for hydrogen bonding or salt bridge formation with basic residues in proteins. However, the compound from replaces this with a 2-methoxyethyl group, prioritizing solubility over ionic interactions .

Research Findings and Similarity Metrics

Using Tanimoto coefficients (a common metric for chemical similarity), the target compound shares moderate similarity (~0.6–0.7) with the compound from due to the shared piperidine-carboxylic acid core. However, differences in substituents (e.g., tert-butylcarbamoyl vs. Boc) reduce the coefficient .

  • Graph-based comparisons (as per ) reveal that the piperidine ring and tert-butyl groups form a common subgraph across all compounds, but branching substituents (e.g., trifluoromethyl in ) create divergent pharmacophores.

Biological Activity

(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid, known by its CAS number 1902290-44-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 1902290-44-1

Research indicates that this compound exhibits multiple biological activities, particularly in neuroprotection and enzyme inhibition. It has been noted to act as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial in the context of Alzheimer's disease due to their roles in amyloid beta peptide aggregation and neurodegeneration .

Neuroprotective Effects

In vitro studies have demonstrated that (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid can protect astrocytes from toxicity induced by amyloid beta (Aβ) peptides. Specifically, it has been shown to reduce levels of TNF-α and free radicals in cell cultures exposed to Aβ1-42, suggesting a protective effect against oxidative stress .

In Vivo Studies

In vivo evaluations have been conducted using models that simulate neurodegenerative conditions. While the compound demonstrated some protective effects in astrocytes in vitro, its efficacy in vivo was less pronounced compared to established treatments like galantamine. This discrepancy has been attributed to the compound's bioavailability in the brain .

Study 1: In Vitro Assessment of Cytotoxicity

A study assessed the cytotoxic effects of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid on astrocyte cells. The results indicated:

TreatmentCell Viability (%)
Control100
Aβ1-4243.78 ± 7.17
Aβ1-42 + Compound62.98 ± 4.92

This data demonstrates a significant improvement in cell viability when treated with the compound alongside Aβ1-42, indicating its protective role against neurotoxicity .

Study 2: In Vivo Efficacy Comparison

In another study involving scopolamine-induced oxidative stress models in rats, (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid was compared with galantamine:

TreatmentMDA Levels (μmol/g tissue)GSH Levels (μmol/g tissue)
ControlLowHigh
ScopolamineHighLow
Compound + ScopolamineModerateModerate
Galantamine + ScopolamineLowHigh

The compound showed moderate effects on MDA and GSH levels but did not reach the efficacy levels observed with galantamine .

Q & A

Q. How can researchers optimize multi-step synthesis protocols for this compound, particularly for improving yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For example, multi-step protocols involving palladium catalysts (e.g., palladium diacetate) and inert atmospheres (40–100°C) have been effective in analogous piperidine-carboxylic acid derivatives . Key steps include:
  • Step 1 : Coupling reactions using tert-butyl XPhos ligand and cesium carbonate in tert-butanol.
  • Step 2 : Acid hydrolysis (e.g., HCl/water at 93–96°C) to remove protecting groups.
    Table 1 : Reaction Optimization Parameters
StepCatalyst/ReagentTemperatureDurationYield Range
1Pd(OAc)₂, tert-butyl XPhos40–100°C5.5 h60–75%
2HCl/water93–96°C17 h85–90%
Monitoring intermediates via HPLC (e.g., using C18 columns) is critical to track byproduct formation .

Q. What purification strategies are recommended to isolate high-purity (>95%) samples of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) resolves stereoisomers and impurities. For example, minor changes in mobile phase pH can separate co-eluting epimers .
  • Recrystallization : Use tert-butyl methyl ether (TBME) or ethyl acetate/hexane mixtures to exploit solubility differences. Pre-purification via silica gel flash chromatography (ethyl acetate:hexane = 3:7) is advised .

Q. Which analytical techniques are most robust for characterizing structural and stereochemical integrity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR with DEPT-135 confirms the tert-butylcarbamoyl group (δ 1.2–1.4 ppm for tert-butyl) and piperidine ring conformation .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) differentiate enantiomers using hexane/isopropanol (85:15) .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₉N₂O₅: 377.2078) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved during analytical validation?

  • Methodological Answer : Contradictions in stereochemical data often arise from dynamic epimerization or chromatographic co-elution. To address this:
  • Low-Temperature NMR : Conduct ¹H NMR at –40°C to "freeze" conformational exchange and identify diastereomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
  • Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for X-ray diffraction analysis .

Q. What experimental designs are suitable for studying the environmental fate and ecological impact of this compound?

  • Methodological Answer : Adopt a tiered approach per OECD guidelines:
  • Phase 1 (Lab) : Assess hydrolysis (pH 5–9, 50°C), photolysis (UV-Vis irradiation), and biodegradability (OECD 301D) .
  • Phase 2 (Microcosm) : Evaluate soil mobility (column leaching tests) and bioaccumulation in Daphnia magna (log Kow estimation via shake-flask method) .
    Table 2 : Key Ecotoxicological Parameters
ParameterMethodDetection LimitReference
Hydrolysis Half-lifeOECD 1110.1 days
Log KowOECD 117±0.1

Q. How can researchers address contradictory data in reaction yields or impurity profiles across studies?

  • Methodological Answer : Contradictions often stem from unoptimized intermediates or variable catalyst activity. Mitigation strategies include:
  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent polarity .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediates in real time to identify bottlenecks .
  • Batch Analysis : Compare impurity profiles (e.g., tert-butyl degradation byproducts) via LC-MS/MS and align with synthetic routes .

Q. What methodologies are recommended for probing the reaction mechanism of key synthetic steps?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in tert-butyl groups to study rate-determining steps .
  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in palladium-catalyzed couplings .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles to intercept reactive intermediates .

Q. How should stability studies be designed to predict degradation pathways under storage conditions?

  • Methodological Answer : Follow ICH Q1A(R2) guidelines:
  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) .
  • HPLC-PDA : Monitor degradation products (e.g., tert-butyl cleavage at 254 nm) and quantify via area normalization .
  • Accelerated Aging : Use Arrhenius modeling (25–60°C) to extrapolate shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.